Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone
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Overview
Description
Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. For instance, a common synthetic route may involve the condensation of a suitable pyrazine derivative with an imidazole precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antioxidant properties make it a candidate for developing therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares the core structure but lacks the thiomorpholin-4-yl group.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure but with different nitrogen positioning.
Pyrazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone is unique due to the presence of the thiomorpholin-4-yl group, which may enhance its biological activity and selectivity. This structural feature differentiates it from other similar compounds and may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-7-17-8-6-15)9-10-13-2-4-14(10)3-1-12-9/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFRKHSRYWYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=CN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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